molecular formula C17H13NO5 B2565164 2-(1-Oxoisochroman-3-carboxamido)benzoic acid CAS No. 868154-21-6

2-(1-Oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2565164
CAS No.: 868154-21-6
M. Wt: 311.293
InChI Key: BZGXWFYACBINND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxoisochroman-3-carboxamido)benzoic acid is a complex organic compound with a unique structure that includes an isochroman ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the ring opening of 3-arylisocoumarins with an excess of morpholine, followed by functionalization into enaminoketones using C-formylation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Upon acidic hydrolysis, these enaminoketones are transformed into 3-aryl-1H-isochromene-4-carbaldehydes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxamido and benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of isochroman and benzoic acid, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1-Oxoisochroman-3-carboxamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-Oxoisochroman-3-carboxamido)benzoic acid include:

  • Isoflavones
  • Pyrazoles
  • Oxazoles

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(18-13-8-4-3-7-12(13)16(20)21)14-9-10-5-1-2-6-11(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXWFYACBINND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.